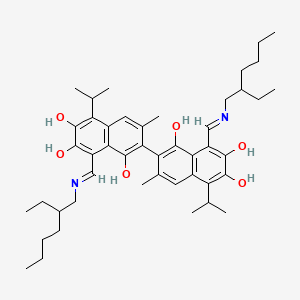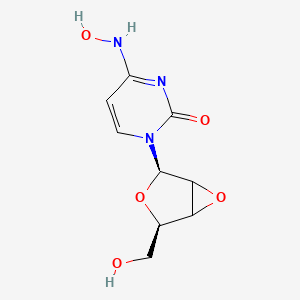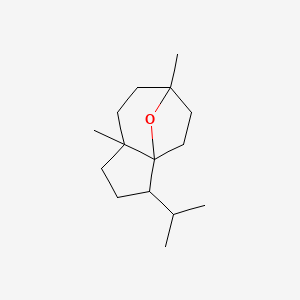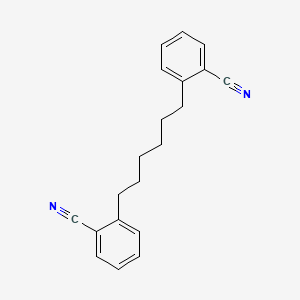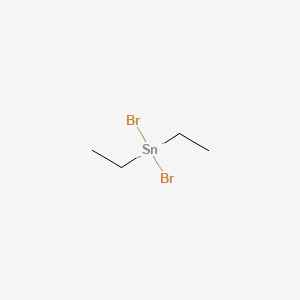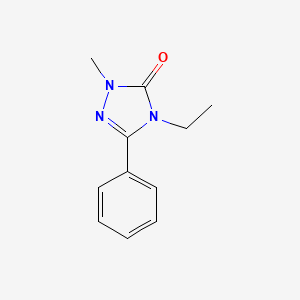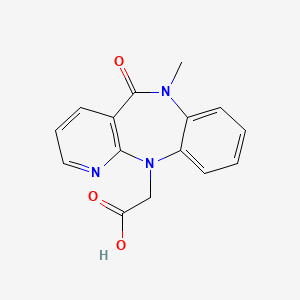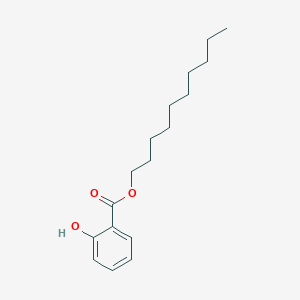
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetrahydrofurodioxole core with a chloro substituent and an oxido-dioxathiolan group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole typically involves multiple steps. One common method includes the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethyl amine and dry toluene . This reaction forms an intermediate, which is further reacted with other reagents to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can modify the oxido-dioxathiolan group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole stands out due to its combination of a chloro substituent and an oxido-dioxathiolan group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
72661-84-8 |
|---|---|
Formule moléculaire |
C9H13ClO6S |
Poids moléculaire |
284.71 g/mol |
Nom IUPAC |
4-(6-chloro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C9H13ClO6S/c1-9(2)14-7-5(10)6(13-8(7)15-9)4-3-12-17(11)16-4/h4-8H,3H2,1-2H3 |
Clé InChI |
QPZSWIPHRFNRLI-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(C(OC2O1)C3COS(=O)O3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




